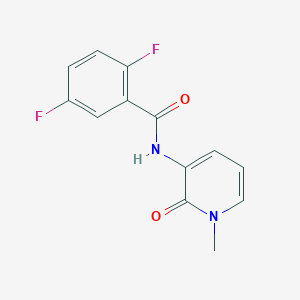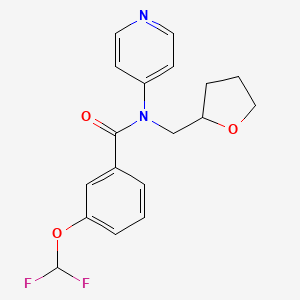
3-(difluoromethoxy)-N-(oxolan-2-ylmethyl)-N-pyridin-4-ylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(difluoromethoxy)-N-(oxolan-2-ylmethyl)-N-pyridin-4-ylbenzamide, also known as DFP-10825, is a novel small-molecule inhibitor that has shown promising results in scientific research. This compound has been synthesized using a specific method and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments.
Mecanismo De Acción
3-(difluoromethoxy)-N-(oxolan-2-ylmethyl)-N-pyridin-4-ylbenzamide inhibits the activity of PIM1 by binding to the ATP-binding site of the kinase. This binding prevents the kinase from phosphorylating its downstream targets, leading to the inhibition of cellular processes that are dependent on PIM1 activity.
Biochemical and Physiological Effects:
3-(difluoromethoxy)-N-(oxolan-2-ylmethyl)-N-pyridin-4-ylbenzamide has been shown to have various biochemical and physiological effects. In vitro studies have shown that 3-(difluoromethoxy)-N-(oxolan-2-ylmethyl)-N-pyridin-4-ylbenzamide inhibits the growth and proliferation of cancer cells, induces apoptosis, and enhances the sensitivity of cancer cells to chemotherapy. In vivo studies have shown that 3-(difluoromethoxy)-N-(oxolan-2-ylmethyl)-N-pyridin-4-ylbenzamide inhibits tumor growth and metastasis in various animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 3-(difluoromethoxy)-N-(oxolan-2-ylmethyl)-N-pyridin-4-ylbenzamide is its specificity towards PIM1 kinase, which makes it a valuable tool for studying the role of PIM1 in various cellular processes. However, like any other small-molecule inhibitor, 3-(difluoromethoxy)-N-(oxolan-2-ylmethyl)-N-pyridin-4-ylbenzamide has some limitations. One of the limitations is its potential off-target effects, which can affect the interpretation of the results obtained from experiments. Another limitation is the potential toxicity of 3-(difluoromethoxy)-N-(oxolan-2-ylmethyl)-N-pyridin-4-ylbenzamide, which needs to be carefully evaluated before using it in in vivo studies.
Direcciones Futuras
3-(difluoromethoxy)-N-(oxolan-2-ylmethyl)-N-pyridin-4-ylbenzamide has shown promising results in scientific research, and there are several potential future directions for this compound. One of the future directions is to optimize the synthesis method to improve the yield and purity of 3-(difluoromethoxy)-N-(oxolan-2-ylmethyl)-N-pyridin-4-ylbenzamide. Another direction is to study the potential use of 3-(difluoromethoxy)-N-(oxolan-2-ylmethyl)-N-pyridin-4-ylbenzamide in combination with other drugs to enhance its therapeutic efficacy. Furthermore, the potential off-target effects and toxicity of 3-(difluoromethoxy)-N-(oxolan-2-ylmethyl)-N-pyridin-4-ylbenzamide need to be carefully evaluated in future studies. Finally, the role of PIM1 in various diseases needs to be further investigated to identify potential therapeutic targets for 3-(difluoromethoxy)-N-(oxolan-2-ylmethyl)-N-pyridin-4-ylbenzamide and other PIM1 inhibitors.
Conclusion:
In conclusion, 3-(difluoromethoxy)-N-(oxolan-2-ylmethyl)-N-pyridin-4-ylbenzamide is a novel small-molecule inhibitor that has shown promising results in scientific research. It inhibits the activity of PIM1 kinase and has been studied for its potential use in various diseases such as cancer, inflammation, and cardiovascular diseases. 3-(difluoromethoxy)-N-(oxolan-2-ylmethyl)-N-pyridin-4-ylbenzamide has several advantages and limitations for lab experiments, and there are several potential future directions for this compound. Further studies are needed to fully understand the potential of 3-(difluoromethoxy)-N-(oxolan-2-ylmethyl)-N-pyridin-4-ylbenzamide as a therapeutic agent.
Métodos De Síntesis
3-(difluoromethoxy)-N-(oxolan-2-ylmethyl)-N-pyridin-4-ylbenzamide is synthesized using a specific method involving a series of chemical reactions. The synthesis starts with the reaction of 2,6-difluorobenzaldehyde and 2-hydroxymethylpyridine in the presence of a base to form 2,6-difluoro-N-(pyridin-2-ylmethyl)benzamide. This intermediate is then reacted with oxirane in the presence of a catalyst to form 3-(difluoromethoxy)-N-(oxolan-2-ylmethyl)-N-pyridin-4-ylbenzamide.
Aplicaciones Científicas De Investigación
3-(difluoromethoxy)-N-(oxolan-2-ylmethyl)-N-pyridin-4-ylbenzamide has been extensively studied for its potential use in scientific research. It has been found to inhibit the activity of a specific protein kinase called PIM1, which is involved in various cellular processes such as cell growth, proliferation, and survival. Inhibition of PIM1 has been shown to have therapeutic potential in various diseases such as cancer, inflammation, and cardiovascular diseases.
Propiedades
IUPAC Name |
3-(difluoromethoxy)-N-(oxolan-2-ylmethyl)-N-pyridin-4-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18F2N2O3/c19-18(20)25-15-4-1-3-13(11-15)17(23)22(12-16-5-2-10-24-16)14-6-8-21-9-7-14/h1,3-4,6-9,11,16,18H,2,5,10,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUHHCPQVAZSMIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CN(C2=CC=NC=C2)C(=O)C3=CC(=CC=C3)OC(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18F2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(difluoromethoxy)-N-(oxolan-2-ylmethyl)-N-pyridin-4-ylbenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(pyridin-2-ylmethyl)-2-[4-(2,2,3,3-tetrafluoropropyl)piperazin-1-yl]acetamide](/img/structure/B7594529.png)
![4-[[2-(2,6-Difluorophenyl)cyclopropanecarbonyl]-methylamino]benzamide](/img/structure/B7594538.png)
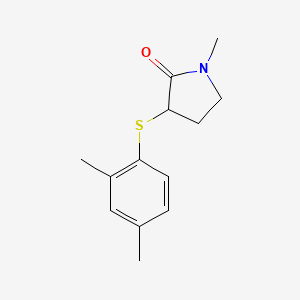
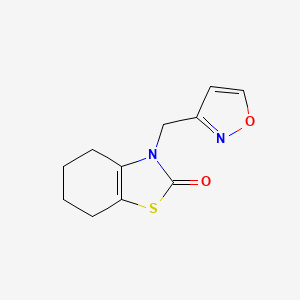
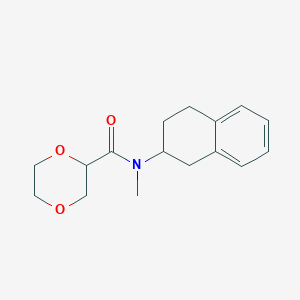


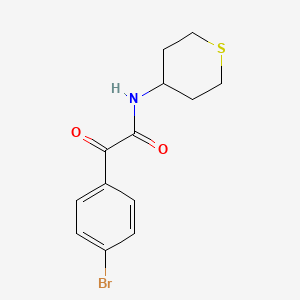
![3-(benzimidazol-1-yl)-N-[2-methyl-3-(4-methylpiperazin-1-yl)propyl]propanamide](/img/structure/B7594597.png)
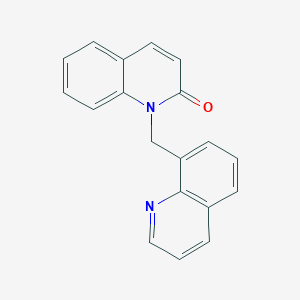

![N-[(5-cyclopropyl-1,3,4-oxadiazol-2-yl)methyl]-N-[2-(3-fluorophenyl)ethyl]cyclopropanamine](/img/structure/B7594632.png)
